REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:13]=[CH:12][C:6]2[O:7][C:8]([CH2:10][CH3:11])=[CH:9][C:5]=2[CH:4]=1.CI.[C:16](=[O:18])=[O:17].Cl>CCOCC>[C:16]([C:3]1[CH:13]=[CH:12][C:6]2[O:7][C:8]([CH2:10][CH3:11])=[CH:9][C:5]=2[CH:4]=1)([OH:18])=[O:17]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC(=C2)CC)C=C1
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was refluxed for 50 min
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice water bath
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
After extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC2=C(OC(=C2)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |